molecular formula C10H15N3O3S B2755326 Methyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946235-65-0

Methyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2755326
CAS No.: 946235-65-0
M. Wt: 257.31
InChI Key: UCICDLMXBDWRRK-UHFFFAOYSA-N
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Description

Methyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of thiazole derivatives with isopropylamine and methyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate group. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The isopropylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Various nucleophiles, including amines and thiols, can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of new thiazole derivatives with different functional groups.

Scientific Research Applications

Methyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Agrochemicals: It is studied for its potential use as a pesticide or herbicide.

    Materials Science: It is explored for its use in the development of new materials with unique electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives with antimicrobial and anticancer activities.

    Benzothiazole: Known for its applications in medicinal chemistry and materials science.

    Thiazolidine: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

Methyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its combination of a thiazole ring with an isopropylamino and carbamate group makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl N-[4-[2-oxo-2-(propan-2-ylamino)ethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c1-6(2)11-8(14)4-7-5-17-9(12-7)13-10(15)16-3/h5-6H,4H2,1-3H3,(H,11,14)(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCICDLMXBDWRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1=CSC(=N1)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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